molecular formula C8H9NO4S B156614 4-Methylsulfonyl-2-nitrotoluene CAS No. 1671-49-4

4-Methylsulfonyl-2-nitrotoluene

Cat. No. B156614
Key on ui cas rn: 1671-49-4
M. Wt: 215.23 g/mol
InChI Key: OXBDLEXAVKAJFD-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A mixture of 4-methylsulfonyl-2-nitrotoluene (Alfa; 4.00 g; 18.6 mmol) and platinum oxide (120 mg; 0.53 mmol) in EtOAc (200 mL) was hydrogenated in a PARR apparatus at 5 atm for 75 minutes. The mixture was filtered through a pad of celite and the solvent was evaporated to afford the title compound as a colorless oil (3.41 g, 99%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([N+:12]([O-])=O)[CH:6]=1)(=[O:4])=[O:3]>CCOC(C)=O.[Pt]=O>[CH3:11][C:8]1[CH:9]=[CH:10][C:5]([S:2]([CH3:1])(=[O:4])=[O:3])=[CH:6][C:7]=1[NH2:12]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
CC1=C(N)C=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.41 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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